2,2,2-Trifluoro-1-(9-oxa-3-azabicyclo[4.2.1]non-7-en-3-yl)ethanone
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Overview
Description
2,2,2-Trifluoro-1-(9-oxa-3-azabicyclo[421]non-7-en-3-yl)ethanone is a fluorinated organic compound featuring a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(9-oxa-3-azabicyclo[4.2.1]non-7-en-3-yl)ethanone typically involves the reaction of a suitable bicyclic precursor with trifluoroacetyl chloride under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(9-oxa-3-azabicyclo[4.2.1]non-7-en-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
2,2,2-Trifluoro-1-(9-oxa-3-azabicyclo[4.2.1]non-7-en-3-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(9-oxa-3-azabicyclo[4.2.1]non-7-en-3-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The bicyclic structure may also play a role in its binding affinity to certain enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant potential in drug discovery.
7-Azabicyclo[4.2.0]octa-1,3,5-trien-8-one: Known for its antimicrobial and anticancer activities.
Uniqueness
2,2,2-Trifluoro-1-(9-oxa-3-azabicyclo[4.2.1]non-7-en-3-yl)ethanone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry .
Properties
Molecular Formula |
C9H10F3NO2 |
---|---|
Molecular Weight |
221.18 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(9-oxa-3-azabicyclo[4.2.1]non-7-en-3-yl)ethanone |
InChI |
InChI=1S/C9H10F3NO2/c10-9(11,12)8(14)13-4-3-6-1-2-7(5-13)15-6/h1-2,6-7H,3-5H2 |
InChI Key |
HYCKVLSIDCSTNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2C=CC1O2)C(=O)C(F)(F)F |
Origin of Product |
United States |
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